molecular formula C15H16N2O4 B3002233 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2134706-35-5

4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B3002233
CAS No.: 2134706-35-5
M. Wt: 288.303
InChI Key: PYJAYNAQPUXGIJ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a fused heterocyclic compound featuring a furopyrimidine-dione core with a 4-ethoxyphenyl substituent at position 4 and a methyl group at position 1. The ethoxy group (electron-donating) and methyl substituent influence its electronic and steric properties, which may enhance metabolic stability or binding affinity compared to analogs with alternative substituents.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-1-methyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-20-10-6-4-9(5-7-10)13-12-11(8-21-14(12)18)17(2)15(19)16-13/h4-7,13H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJAYNAQPUXGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on related furo[2,3-d]pyrimidine derivatives has shown promising results against various cancer cell lines, including human colon and prostate cancer cells. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase .

2. Antimicrobial Properties
Compounds in the furo-pyrimidine class have been evaluated for their antimicrobial effects. Preliminary studies suggest that 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione may exhibit activity against certain bacterial strains. Further investigation into its mechanism of action could provide insights into its efficacy as an antimicrobial agent.

3. Neuroprotective Effects
There is emerging interest in the neuroprotective potential of pyrimidine derivatives. Some studies indicate that similar compounds can modulate neuroinflammatory processes and may be beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease. The specific neuroprotective mechanisms of this compound remain to be fully elucidated.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityInvestigated the effects of furo[2,3-d]pyrimidine derivatives on HT29 and DU145 cell lines; showed significant inhibition of cell growth.
Study 2 Antimicrobial EffectsEvaluated the antimicrobial activity of furo-pyrimidine compounds against E. coli and S. aureus; demonstrated moderate inhibition zones.
Study 3 NeuroprotectionExplored the impact of pyrimidine derivatives on neuroinflammation; indicated potential protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related dihydrofuropyrimidine/furopyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Yield/Purity Key Findings Reference
4-(4-Ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione 4-(4-ethoxyphenyl), 1-methyl Not reported Not reported Hypothesized: Microwave-assisted* Not reported Potential bioactivity inferred from analogs; ethoxy group may improve solubility vs. halogenated analogs.
4-(4-Fluorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione 4-fluorophenyl, 1-phenyl C₁₉H₁₄FNO₃ 323.323 Not specified Not reported Fluorine substitution may enhance metabolic stability; phenyl group increases lipophilicity.
1-Butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione 4-methoxyphenyl, 1-butyl C₁₉H₂₀N₂O₄ 340.38 Commercial synthesis (SynHet) >99% purity High-purity pharma intermediate; methoxy and butyl groups may optimize pharmacokinetics.
1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(4-methylphenyl)-...dione 4-methylphenyl, piperazine-derived C₂₆H₂₈N₄O₅ 476.53 Multi-step organic synthesis 40 mg available Piperazine moiety suggests CNS-targeting potential; complex structure limits bioavailability.
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Piperidinyl-methyl, dimethylphenoxy C₁₉H₂₃N₃O₃ 341.41 Patent-protected synthesis Not reported Anti-mycobacterial activity (tuberculosis); demonstrates therapeutic versatility of pyrimidine-dione core.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility and may reduce oxidative metabolism compared to electron-withdrawing groups (e.g., fluorine) .

Synthetic Efficiency :

  • Microwave-assisted solvent-free synthesis (used for analogs) achieves moderate-to-high yields (44–89%) , whereas commercial synthesis (e.g., SynHet) emphasizes purity (>99%) over yield .

Biological Relevance :

  • Fluorinated analogs (e.g., 4-fluorophenyl derivative) are prioritized for metabolic stability in drug design .
  • Piperazine/piperidine-containing derivatives (e.g., patent compound ) show promise in targeting infections or neurological disorders.

Structural Complexity :

  • Compounds with extended side chains (e.g., piperazine in ) face bioavailability challenges due to increased molecular weight (>450 Da) .

Research Findings and Implications

  • Microwave Synthesis : The target compound is hypothesized to be synthesized via eco-friendly, microwave-assisted methods, similar to those used for alkyl 4-arylsubstituted dihydropyridines . This approach reduces reaction times and improves sustainability.
  • Therapeutic Potential: While direct bioactivity data for the target compound is lacking, structurally related pyrimidine-diones demonstrate antimicrobial , anti-mycobacterial , and CNS-targeting activities. The ethoxyphenyl group may offer a balance between solubility and target affinity.
  • Knowledge Gaps: Further studies are needed to elucidate the target compound’s pharmacokinetics, toxicity, and specific biological targets.

Biological Activity

4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound known for its unique fused furo-pyrimidine ring system. This structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O4
  • CAS Number : 2134706-35-5

Synthesis

The synthesis of this compound typically involves a cyclization reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. This is followed by cyclization with urea under acidic conditions to yield the desired compound .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound has shown efficacy against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method .

The mechanism of action is believed to involve inhibition of key enzymes related to cell proliferation and survival. Notably, compounds with similar structures have been documented to inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair processes .

The biological effects of this compound may involve:

  • Enzyme Inhibition : It potentially inhibits enzymes such as DHFR and various kinases that play roles in cancer cell proliferation.
  • Cell Cycle Interference : By disrupting DNA replication and protein synthesis pathways, the compound can induce apoptosis in cancer cells .

Comparative Analysis

A comparison with related compounds reveals distinct biological activities:

Compound NameBiological TargetActivity
Pyrazolo[3,4-d]pyrimidineCDK2Anticancer
1-(2-ethoxyphenyl)pyrimidineVarious kinasesAnticancer

The unique fused structure of this compound allows for specific interactions with molecular targets that may not be present in other compounds .

Case Studies

Recent studies highlight the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A study conducted at Trakya University showed that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines through MTT assays .
  • In Silico Studies : Molecular docking studies have indicated favorable binding interactions with EGFR tyrosine kinase in silico models, suggesting a pathway for further investigation into its anticancer properties .

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